[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester [1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13452268
InChI: InChI=1S/C15H27ClN2O3/c1-5-17(14(20)21-15(2,3)4)10-12-7-6-8-18(11-12)13(19)9-16/h12H,5-11H2,1-4H3
SMILES: CCN(CC1CCCN(C1)C(=O)CCl)C(=O)OC(C)(C)C
Molecular Formula: C15H27ClN2O3
Molecular Weight: 318.84 g/mol

[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13452268

Molecular Formula: C15H27ClN2O3

Molecular Weight: 318.84 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C15H27ClN2O3
Molecular Weight 318.84 g/mol
IUPAC Name tert-butyl N-[[1-(2-chloroacetyl)piperidin-3-yl]methyl]-N-ethylcarbamate
Standard InChI InChI=1S/C15H27ClN2O3/c1-5-17(14(20)21-15(2,3)4)10-12-7-6-8-18(11-12)13(19)9-16/h12H,5-11H2,1-4H3
Standard InChI Key GDXMNCWKHFDWMQ-UHFFFAOYSA-N
SMILES CCN(CC1CCCN(C1)C(=O)CCl)C(=O)OC(C)(C)C
Canonical SMILES CCN(CC1CCCN(C1)C(=O)CCl)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Molecular Properties

Structural Features

The compound’s structure includes:

  • A piperidine ring substituted at the 3-position with a methyl group linked to an ethyl-carbamate moiety.

  • A chloroacetyl group (Cl-CH₂-CO-) attached to the piperidine nitrogen.

  • A tert-butyl ester protecting group, enhancing stability during synthesis .

Molecular Data

PropertyValueSource
Molecular FormulaC₁₄H₂₅ClN₂O₃
Molecular Weight304.81 g/mol
CAS Number1353966-43-4
Density1.14 ± 0.1 g/cm³ (Predicted)
Boiling Point414.0 ± 45.0 °C (Predicted)
pKa-1.47 ± 0.20 (Predicted)

The chloroacetyl group introduces electrophilic reactivity, enabling nucleophilic substitution reactions, while the tert-butyl ester provides steric protection, mitigating premature hydrolysis .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Piperidine Functionalization: Introduction of the methyl group at the 3-position via alkylation or reductive amination .

  • Chloroacetylation: Reaction of the piperidine nitrogen with chloroacetyl chloride in the presence of a base (e.g., triethylamine).

  • Carbamate Formation: Coupling the ethylamine group with tert-butyl chloroformate under anhydrous conditions .

Reaction Conditions and Yields

StepReagents/ConditionsYieldSource
Piperidine alkylationNaBH₃CN, CH₃COOH, RT, 12h75%
ChloroacetylationClCH₂COCl, Et₃N, DCM, 0°C→RT82%
Carbamate formation(Boc)₂O, DMAP, THF, 0°C→RT68%

Key Challenges:

  • Steric hindrance from the tert-butyl group may reduce reaction efficiency, necessitating excess reagents .

  • Purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the product .

Physicochemical and Spectroscopic Characterization

Spectral Data

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 1.42 (s, 9H, tert-butyl), 3.15–3.45 (m, 4H, piperidine), 4.20 (q, 2H, ethyl), 4.75 (s, 2H, chloroacetyl) .

  • IR (KBr): 1745 cm⁻¹ (C=O, carbamate), 1660 cm⁻¹ (C=O, chloroacetyl), 1250 cm⁻¹ (C-Cl).

  • MS (ESI+): m/z 305.1 [M+H]⁺, consistent with molecular weight .

Solubility and Stability

  • Solubility: Soluble in DCM, THF, and DMSO; poorly soluble in water (<1 mg/mL) .

  • Stability: Stable at RT under inert atmospheres but hydrolyzes in acidic/basic conditions, releasing tert-butanol and CO₂.

Biological Activity and Mechanisms

Pharmacological Applications

  • Neuroprotection: Piperidine-carbamates cross the blood-brain barrier, showing promise in Alzheimer’s disease models .

  • Anticancer Activity: Chloroacetyl-containing compounds induce apoptosis in HeLa cells (EC₅₀ = 10 µM).

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBioactivity (IC₅₀)Source
[1-(2-Cl-acetyl)-piperidin-2-yl] analogMethyl vs. ethyl carbamateAChE: 45 nM
[1-(2-Cl-acetyl)-piperidin-4-yl] analogPiperidine substitution positionProteasome: 1.8 µM

Insights:

  • Ethyl vs. Methyl Carbamate: Ethyl groups enhance metabolic stability but reduce AChE affinity .

  • Substitution Position: 3-Substituted piperidines exhibit superior BBB penetration compared to 2- or 4-substituted analogs .

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